

2-Hydroxyquinoline chemical structure and tautomerism

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An In-depth Technical Guide to the Chemical Structure and Tautomerism of **2-Hydroxyquinoline**

Introduction

2-Hydroxyquinoline, also known by its IUPAC name quinolin-2-ol, is a heterocyclic aromatic organic compound of significant interest in medicinal chemistry and materials science.[1][2] Its core structure is found in numerous natural products and synthetic molecules with a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2] A critical feature of **2-hydroxyquinoline** is its existence in a tautomeric equilibrium with its keto form, 2-quinolone (also known as 2(1H)-quinolinone or carbostyril).[3][4][5] This prototropic tautomerism, a specific type of constitutional isomerism, involves the migration of a proton and the concurrent shift of a double bond. Understanding the structural characteristics of each tautomer and the factors governing their equilibrium is paramount for drug design, as the dominant form dictates the molecule's shape, hydrogen bonding capability, and ultimately, its interaction with biological targets.[2][6] This guide provides a detailed examination of the chemical structures, the keto-enol tautomerism, the quantitative data governing the equilibrium, and the experimental protocols used for its study.

Chemical Structure and Tautomerism

2-Hydroxyquinoline exists as two primary tautomers: the enol (or lactim) form and the keto (or lactam) form. The interconversion between these forms is a rapid equilibrium process involving the transfer of a hydrogen atom between the oxygen and nitrogen atoms.[7]



- Enol Form (2-Hydroxyquinoline): This tautomer features a hydroxyl (-OH) group attached to the C2 position of the quinoline ring. The heterocyclic ring retains a higher degree of aromaticity in this form.
- Keto Form (2-Quinolone / 2(1H)-Quinolinone): This tautomer possesses a carbonyl (C=O) group at the C2 position and a hydrogen atom attached to the nitrogen atom (N-H).[5] This form is structurally classified as a cyclic amide, or lactam.[3]

The equilibrium between these two forms is heavily influenced by the surrounding environment, including the physical state, solvent polarity, and pH.[2]

Caption: Tautomeric equilibrium between the enol and keto forms.

In most conditions, the equilibrium lies significantly toward the keto form (2-quinolone).[2][3] This preference is attributed to the greater stability of the amide group in the keto form and its ability to form stable, hydrogen-bonded dimers, particularly in the solid state and in nonpolar solvents.[2] In water, the lactam (keto) form is estimated to be more stable than the lactim (enol) form by approximately 5 kcal/mol.[7]

Quantitative Analysis of Tautomeric Equilibrium

The equilibrium between the **2-hydroxyquinoline** and 2-quinolone tautomers has been extensively studied using spectroscopic and computational methods.[2] The following table summarizes key quantitative findings that differentiate the two forms.

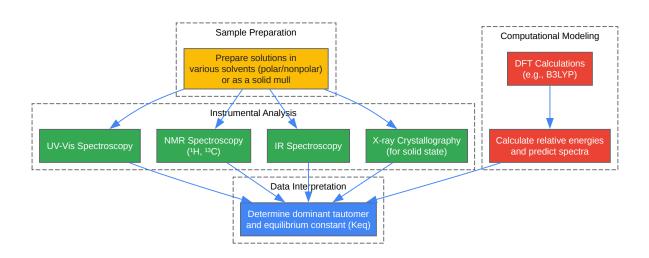


Tautomer	Method	Parameter	Value	Solvent/Pha se	Reference
Keto (2- Quinolone)	Spectroscopy	$S_1 \leftarrow S_0$ Origin	29,112 cm ⁻¹	Gas (Jet- cooled)	[7]
Enol (2- Hydroxyquino line)	Spectroscopy	S₁ ← S₀ Origin	31,349 cm ⁻¹	Gas (Jet- cooled)	[7]
Keto (2- Quinolone)	Computation al	Relative Stability	~5 kcal/mol more stable	Water	[7]
Keto (2- Quinolone)	General Observation	Predominant Form	Majority tautomer	Solid State, Nonaqueous	[2][3]
Both	Mass Spectrometry	Observation	Coexistence of isomers	Gas Phase	[8]

Experimental Protocols for Tautomerism Analysis

The characterization of the **2-hydroxyquinoline**/2-quinolone tautomeric equilibrium relies on a combination of spectroscopic and computational techniques. Each method provides unique insights into the structure and relative populations of the tautomers under different conditions.





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Caption: Workflow for investigating tautomerism.

Spectroscopic Methods

Spectroscopic techniques are the primary tools for investigating tautomeric equilibria in solution and gas phases.[2]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Objective: To identify the dominant tautomer in solution and potentially quantify the ratio of the two forms.
 - Methodology:
 - Dissolve the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of approximately 5-10 mg/mL.
 - Acquire ¹H and ¹³C NMR spectra at a controlled temperature.



- Analysis: In the ¹H NMR spectrum, look for a broad singlet corresponding to the N-H proton (typically >10 ppm) for the keto form or the O-H proton for the enol form. In the ¹³C NMR spectrum, the presence of a signal in the carbonyl region (~160-180 ppm) is indicative of the keto tautomer. The absence of these signals and the presence of resonances consistent with an aromatic C-O bond suggest the enol form. The integration of characteristic peaks for each tautomer can be used to determine their relative concentrations.[8][9]
- UV-Visible (UV-Vis) Spectroscopy:
 - o Objective: To differentiate the tautomers based on their distinct electronic transitions.
 - Methodology:
 - Prepare dilute solutions of the compound in solvents of varying polarities (e.g., hexane, acetonitrile, water).
 - Record the absorption spectrum over a range of approximately 200-450 nm using a dual-beam spectrophotometer.
 - Analysis: The keto and enol forms have different conjugated π-systems and thus exhibit different absorption maxima (λ_max). For instance, in the gas phase, the electronic transition origins for the lactam (keto) and lactim (enol) forms are observed at 29,112 cm⁻¹ and 31,349 cm⁻¹, respectively.[7] Changes in the absorption profile with solvent polarity can provide evidence for shifts in the tautomeric equilibrium.[9]
- Infrared (IR) Spectroscopy:
 - Objective: To identify functional groups characteristic of each tautomer.
 - Methodology:
 - Prepare the sample as a KBr pellet or a mull for solid-state analysis, or in a suitable solvent for solution-phase analysis.
 - Acquire the IR spectrum, typically in the 4000-400 cm⁻¹ range.



■ Analysis: The keto form is characterized by a strong C=O stretching vibration (typically 1650-1690 cm⁻¹) and an N-H stretching vibration (~3400 cm⁻¹). The enol form will lack a strong carbonyl absorption and will instead show a broad O-H stretching band and a C=C stretching vibration characteristic of the aromatic ring.[8]

X-ray Crystallography

- Objective: To unambiguously determine the molecular structure in the solid state.
- Methodology:
 - Grow a single crystal of the compound, typically by slow evaporation from a suitable solvent.
 - Mount the crystal on a goniometer in an X-ray diffractometer.
 - Collect diffraction data by irradiating the crystal with monochromatic X-rays.
 - Analysis: Solve the crystal structure using direct methods or Patterson methods to
 determine the precise positions of all atoms. This provides definitive proof of which
 tautomer exists in the crystal lattice. For 2-hydroxyquinoline, X-ray data confirms the
 predominance of the keto (2-quinolone) form in the solid state.[8]

Computational Chemistry

- Objective: To calculate the relative stabilities of the tautomers and support experimental findings.
- Methodology:
 - o Construct the 3D structures of both the keto and enol tautomers in silico.
 - Perform geometry optimization and frequency calculations using quantum chemical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).[10]
 - To simulate solvent effects, employ a continuum solvation model like the Polarizable Continuum Model (PCM).



 Analysis: Compare the calculated total electronic energies (or Gibbs free energies) of the optimized structures. The tautomer with the lower energy is predicted to be the more stable form. These calculations can predict the energy difference between tautomers, which often aligns well with experimental observations.[8][10]

Conclusion

The tautomerism of **2-hydroxyquinoline** is a fundamental aspect of its chemistry, with the equilibrium heavily favoring the 2-quinolone (keto) form in most environments.[2][3] This preference is driven by the thermodynamic stability of the cyclic amide structure and its capacity for strong intermolecular hydrogen bonding.[2] A multi-faceted analytical approach, combining high-resolution spectroscopy (NMR, UV-Vis, IR), X-ray crystallography for the solid state, and supportive quantum chemical calculations, is essential for a comprehensive understanding of this equilibrium. For researchers in drug development and materials science, a thorough grasp of this tautomeric relationship is critical for predicting molecular interactions, designing effective synthesis strategies, and ultimately harnessing the full potential of the quinolone scaffold.

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